REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][N:12]=C(C)C)=[C:7]([CH:10]=1)[C:8]#[N:9].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[NH2:9][C:8]1[C:7]2[CH:10]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[O:11][N:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
125 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
5-methoxy-2-[[(1-methylethylidene)amino]oxy]benzonitrile
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=C(C#N)C1)ON=C(C)C
|
Name
|
|
Quantity
|
125 mL
|
Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
|
Details
|
The reaction was stirred under nitrogen overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from dichloromethane/petroleum ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NOC2=C1C=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |